3-Bromo-6-chloro-2-fluorophenylboronic acid
Overview
Description
3-Bromo-6-chloro-2-fluorophenylboronic acid is a chemical compound with the CAS Number: 1451393-00-2 . It has a molecular weight of 253.26 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-bromo-6-chloro-2-fluorophenylboronic acid . The InChI code is 1S/C6H4BBrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
The compound is solid in physical form . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Halogenated Aryl Compounds
The research led by Szumigala et al. (2004) focused on developing a scalable synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This study highlighted the general applicability of halodeboronation to synthesize both aryl bromides and chlorides from aryl boronic acids, providing a foundation for the synthesis of halogenated compounds including those related to 3-bromo-6-chloro-2-fluorophenylboronic acid (Szumigala et al., 2004).
Supramolecular Architecture
A study by Shimpi et al. (2007) on 4-halophenylboronic acids, including compounds structurally related to 3-bromo-6-chloro-2-fluorophenylboronic acid, explored their crystal structures and supramolecular architecture. This work contributes to understanding how halogen interactions and hydrogen bonding can influence the assembly and properties of boronic acid derivatives in the solid state (Shimpi et al., 2007).
Cross-Coupling Reactions
The research conducted by Sutherland and Gallagher (2003) presented the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which shares a fluorine and bromine substitution pattern with 3-bromo-6-chloro-2-fluorophenylboronic acid. Their work on Suzuki reactions to create disubstituted fluoropyridines and pyridones provides insights into the potential of halogenated boronic acids in facilitating diverse cross-coupling reactions (Sutherland & Gallagher, 2003).
Safety And Hazards
properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQTXKBDIXIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-fluorophenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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